molecular formula C15H13NO2 B14703837 Acetohydroxamic acid, N-fluoren-1-YL- CAS No. 22251-01-0

Acetohydroxamic acid, N-fluoren-1-YL-

Cat. No.: B14703837
CAS No.: 22251-01-0
M. Wt: 239.27 g/mol
InChI Key: DBKZXQGMXSUXEF-UHFFFAOYSA-N
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Description

Acetohydroxamic acid, N-fluoren-1-YL- (C₁₅H₁₃NO₂; molecular weight 239.29), also known as N-hydroxy-1-fluorenyl acetamide, is a hydroxamic acid derivative featuring a fluorenyl substituent. This compound is synthesized as flakes from aqueous ethanol, with a melting point of 78–80°C .

The fluorenyl group confers distinct chemical properties, including increased molecular stability and altered reactivity compared to simpler hydroxamic acids like acetohydroxamic acid (AHA). However, its safety profile raises concerns: it is classified as a questionable carcinogen with experimental neoplastigenic data, emitting toxic NOₓ fumes upon decomposition .

Properties

CAS No.

22251-01-0

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

N-(9H-fluoren-1-yl)-N-hydroxyacetamide

InChI

InChI=1S/C15H13NO2/c1-10(17)16(18)15-8-4-7-13-12-6-3-2-5-11(12)9-14(13)15/h2-8,18H,9H2,1H3

InChI Key

DBKZXQGMXSUXEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC2=C1CC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetohydroxamic acid, N-fluoren-1-YL- typically involves the reaction of fluorenylamine with acetohydroxamic acid. The process can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Acetohydroxamic acid, N-fluoren-1-YL- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Acetohydroxamic acid, N-fluoren-1-YL- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxamic acid group to an amine or hydroxylamine.

    Substitution: The fluorenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.

Scientific Research Applications

Acetohydroxamic acid, N-fluoren-1-YL- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Acetohydroxamic acid, N-fluoren-1-YL- involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluorenyl group may also interact with cellular membranes or proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydroxamic Acid Derivatives

Hydroxamic acids share a common functional group (CONHOH) but differ in substituents, which critically influence their biological and chemical behaviors. Key structural analogs include:

Compound Molecular Formula Molecular Weight Key Structural Features
Acetohydroxamic acid (AHA) C₂H₅NO₂ 75.07 Acetyl group attached to hydroxamic acid
Hydroxyurea CH₄N₂O₂ 76.05 Urea derivative with hydroxyl substitution
N-Fluoren-1-YL-AHA C₁₅H₁₃NO₂ 239.29 Fluorenyl group attached to AHA backbone
N-Acetoxyfluorenylacetamide C₁₇H₁₅NO₃ 281.33 Fluorenyl group with acetoxy modification

Structural Insights :

  • Hydroxyurea’s urea backbone facilitates hydrogen bonding, critical for its role in inhibiting ribonucleotide reductase .
  • N-Acetoxyfluorenylacetamide’s acetoxy group may enhance metabolic activation, contributing to its tumorigenicity .

Key Findings :

  • Hydroxyurea’s cytotoxicity is transient, aligning with its rapid clearance (plasma half-life: 35–65 minutes) .

Degradation Pathways and Stability Considerations

  • AHA: Degrades under acidic irradiation into acetic acid, hydroxylamine, N₂O, and H₂, with minor yields of formic acid and methane .
  • Hydroxyurea : Rapidly metabolized to urea and hydroxylamine, with urinary excretion of unchanged drug .

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